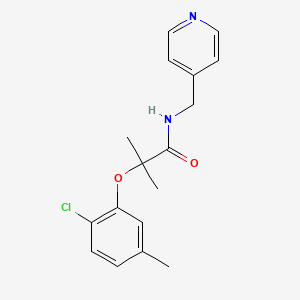
4-(4-nitro-1H-pyrazol-1-yl)-N-(4H-1,2,4-triazol-4-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-nitro-1H-pyrazol-1-yl)-N-(4H-1,2,4-triazol-4-yl)butanamide is a synthetic organic compound that features a unique combination of a pyrazole ring and a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitro and amide functional groups within the molecule suggests that it may exhibit interesting reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-nitro-1H-pyrazol-1-yl)-N-(4H-1,2,4-triazol-4-yl)butanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting an appropriate hydrazide with a nitrile under acidic conditions.
Coupling Reaction: The final step involves coupling the nitro-substituted pyrazole with the triazole derivative using a suitable coupling reagent, such as carbodiimide, to form the desired butanamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.
Reduction: The nitro group can be reduced using reagents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride, iron powder with hydrochloric acid.
Substitution: Sodium hydride, potassium carbonate, alkyl halides.
Major Products
Reduction: 4-(4-amino-1H-pyrazol-1-yl)-N-(4H-1,2,4-triazol-4-yl)butanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 4-(4-nitro-1H-pyrazol-1-yl)-N-(4H-1,2,4-triazol-4-yl)butanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biology, this compound may be investigated for its potential as a bioactive molecule. The presence of both pyrazole and triazole rings suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications. The nitro group and the triazole ring are known to be present in various pharmacologically active compounds, suggesting that this molecule could exhibit interesting biological activity.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its structure may allow for the design of polymers, coatings, or other materials with specific functionalities.
作用机制
The mechanism of action of 4-(4-nitro-1H-pyrazol-1-yl)-N-(4H-1,2,4-triazol-4-yl)butanamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or modulating their activity. The nitro group could undergo bioreduction to form reactive intermediates, while the triazole ring could participate in hydrogen bonding or coordination with metal ions.
相似化合物的比较
Similar Compounds
4-(4-nitro-1H-pyrazol-1-yl)butanamide: Lacks the triazole ring, which may result in different reactivity and biological activity.
N-(4H-1,2,4-triazol-4-yl)butanamide: Lacks the nitro-substituted pyrazole ring, which may affect its chemical and biological properties.
4-(4-amino-1H-pyrazol-1-yl)-N-(4H-1,2,4-triazol-4-yl)butanamide: The amino group may result in different reactivity compared to the nitro group.
Uniqueness
The uniqueness of 4-(4-nitro-1H-pyrazol-1-yl)-N-(4H-1,2,4-triazol-4-yl)butanamide lies in its combination of a nitro-substituted pyrazole ring and a triazole ring. This dual functionality allows for a wide range of chemical reactivity and potential biological activity, making it a versatile compound for various scientific research applications.
属性
IUPAC Name |
4-(4-nitropyrazol-1-yl)-N-(1,2,4-triazol-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N7O3/c17-9(13-15-6-10-11-7-15)2-1-3-14-5-8(4-12-14)16(18)19/h4-7H,1-3H2,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUZGLGGMPYAEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCCC(=O)NN2C=NN=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-[[3-[Benzyl(methyl)amino]piperidin-1-yl]methyl]thiophen-2-yl]ethanone](/img/structure/B6027014.png)
methanone](/img/structure/B6027021.png)
![4-(3-{1-[(methylthio)acetyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6027043.png)
![N-(2-hydroxy-5-methylphenyl)-2-(4-{[(2-hydroxy-5-methylphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B6027051.png)
![7-(4-fluorobenzyl)-2-(4-methoxybenzoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6027054.png)
![N-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6027063.png)

![Ethyl 1-[[4-[2-hydroxy-3-(4-hydroxypiperidin-1-yl)propoxy]-3-methoxyphenyl]methyl]piperidine-4-carboxylate](/img/structure/B6027074.png)
![1-[2-Oxo-2-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]ethyl]azepan-2-one](/img/structure/B6027079.png)
![1-[(2,4-dichlorophenyl)methyl]-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]pyrazole-3-carboxamide](/img/structure/B6027084.png)
![3-(4-methoxyphenyl)-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-phenylpropanamide](/img/structure/B6027093.png)
![N-[(1-hydroxycyclohexyl)methyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B6027104.png)
![ethyl 4-{[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B6027108.png)
![1-{5-[(2,6-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea](/img/structure/B6027118.png)
